Ethyl 4,6-dioxo-6-(4'-(trifluoromethyl)biphenyl-4-yl)hexanoate
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Overview
Description
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is unique due to its specific substitution pattern and the presence of both carbonyl and trifluoromethyl groups.
Properties
Molecular Formula |
C21H19F3O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4,6-dioxo-6-[4-[4-(trifluoromethyl)phenyl]phenyl]hexanoate |
InChI |
InChI=1S/C21H19F3O4/c1-2-28-20(27)12-11-18(25)13-19(26)16-5-3-14(4-6-16)15-7-9-17(10-8-15)21(22,23)24/h3-10H,2,11-13H2,1H3 |
InChI Key |
LJLMHZASVSVFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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